5,6-Diaminouracil semisulfate chemical properties
5,6-Diaminouracil semisulfate chemical properties
An In-Depth Technical Guide to 5,6-Diaminouracil Semisulfate: Properties, Synthesis, and Applications
Introduction
5,6-Diaminouracil, a pyrimidine derivative characterized by two amino groups at the 5 and 6 positions of the uracil ring, is a cornerstone building block in medicinal chemistry and pharmaceutical research.[1][2] Its enhanced reactivity, stemming from the vicinal diamine functionality, makes it a critical precursor for a diverse array of heterocyclic compounds.[1][3] This guide focuses on the semisulfate salt of 5,6-diaminouracil (often referred to simply as 5,6-diaminouracil sulfate), a common form utilized in synthesis due to its convenient handling and purification properties.
The primary significance of this compound lies in its role as a key intermediate for synthesizing xanthine derivatives, which are privileged structures in drug discovery.[2][4] These derivatives are widely investigated as potent antagonists for adenosine receptors, targeting treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy.[2] Furthermore, it serves as a precursor for other important molecules, including lumazines, the diuretic amiloride, and dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[4][5] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis protocols, reactivity, analytical characterization, and key applications.
Physicochemical Properties and Identification
5,6-Diaminouracil semisulfate is typically encountered as a white to off-white crystalline solid or powder.[1] The sulfate salt is notably sparingly soluble in water, a characteristic that is often exploited for its isolation and purification during synthesis.[6][7] In contrast, other salt forms, such as the hydrochloride, are appreciably more soluble in aqueous solutions.[7]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | 5,6-diamino-1H-pyrimidine-2,4-dione | [8] |
| Synonyms | 4,5-Diamino-2,6-dihydroxypyrimidine sulfate, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | [9] |
| CAS Number | 32014-70-3 (Sulfate Salt); 3240-72-0 (Free Base) | [8][9] |
| Molecular Formula | C₄H₆N₄O₂ · 0.5H₂SO₄ (Semisulfate); C₄H₆N₄O₂ (Free Base) | [9][10] |
| Molecular Weight | 142.12 g/mol (Free Base Basis) | [9][11] |
| InChI Key | IKARJSDZQCSEJX-UHFFFAOYSA-N (Sulfate) | |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N | [1][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | >260 °C (decomposes) | |
| Solubility | Sparingly soluble in water (sulfate salt) | [6][7] |
| Topological Polar Surface Area | 110 Ų | [8][12] |
| Hydrogen Bond Donor Count | 4 | [12] |
| Hydrogen Bond Acceptor Count | 4 | [12] |
| XLogP3 | -1.9 | [8][12] |
Synthesis and Purification
The most prevalent synthetic route to 5,6-diaminouracil involves the nitrosation of a 6-aminouracil precursor at the C5 position, followed by the chemical reduction of the resulting nitroso group. This strategy is efficient and allows for the isolation of the product in good yield.
Caption: General workflow for the synthesis of 5,6-Diaminouracil Semisulfate.
Experimental Protocol: Synthesis via Nitrosation and Reduction
This protocol is adapted from established procedures and demonstrates a reliable method for laboratory-scale synthesis.[7][13]
Causality: The procedure begins with the in situ generation of nitrous acid from sodium nitrite and a weak acid (acetic acid). Nitrous acid is the electrophile that attacks the electron-rich C5 position of 6-aminouracil. The subsequent reduction is achieved with sodium hydrosulfite (sodium dithionite), a powerful yet safe reducing agent for this transformation. The product is first isolated as a bisulfite adduct, which is sparingly soluble and precipitates, simplifying purification. Conversion to the desired sulfate salt is then achieved by dissolution in a base and re-precipitation with sulfuric acid.
-
Nitrosation:
-
Suspend 6-aminouracil in water in a three-necked flask equipped with a mechanical stirrer.
-
Heat the mixture to approximately 80°C to aid dissolution, then neutralize to litmus with glacial acetic acid. Rationale: This ensures the 6-aminouracil is in a reactive state.
-
Add an additional excess of glacial acetic acid. Cautiously add a concentrated aqueous solution of sodium nitrite. Rationale: The controlled addition of nitrite to the acidic solution generates nitrous acid for the nitrosation reaction. A rose-red precipitate of 6-amino-5-nitrosouracil forms.
-
Cool the mixture and filter the red solid, washing with water.
-
-
Reduction:
-
Transfer the moist nitroso intermediate back to the flask and suspend it in warm water (approx. 50°C).
-
In a well-ventilated hood, add solid sodium hydrosulfite portion-wise while stirring and heating. Continue addition until the red color is completely discharged, resulting in a light tan suspension. Rationale: Sodium hydrosulfite reduces the nitroso group to an amino group. The disappearance of the red color is a clear visual endpoint for the reaction.
-
Add a small excess of sodium hydrosulfite and stir with heating for an additional 15 minutes to ensure complete reaction.
-
Cool the suspension. The dense 5,6-diaminouracil bisulfite salt will precipitate.
-
-
Conversion to Semisulfate:
-
Filter the bisulfite salt and wash it thoroughly with water.
-
Dissolve the bisulfite salt in an aqueous base, such as potassium hydroxide or sodium hydroxide solution.
-
Filter the solution if necessary to remove any insoluble impurities.
-
Acidify the clear filtrate with an excess of sulfuric acid. The sparingly soluble 5,6-diaminouracil semisulfate will precipitate out of the solution.[6]
-
Filter the white precipitate, wash with cold water and acetone, and dry under vacuum to yield the final product.
-
Chemical Reactivity and Stability
The synthetic utility of 5,6-diaminouracil is dominated by the reactivity of its adjacent C5 and C6 amino groups. This "vicinal diamine" motif is primed for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.
Core Reaction: Synthesis of Fused Heterocycles
The most important reaction is the cyclization to form purine analogs like xanthines or other fused systems like pteridines (lumazines).
Caption: Pathway for the synthesis of 8-substituted xanthines from 5,6-diaminouracil.
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Xanthine Synthesis: A highly efficient method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a modern coupling reagent like COMU.[4] This reaction is regioselective, forming the 6-amino-5-carboxamidouracil intermediate, which can then be cyclized under mild conditions to produce a wide array of 8-substituted xanthines.[2][4] This pathway avoids the use of hazardous chlorinating reagents and allows for rapid, high-yield synthesis.[4]
-
Stability: 5,6-Diaminouracil derivatives are susceptible to degradation under harsh acidic or basic conditions.[14] Potential degradation pathways include the hydrolysis of the amino groups and, under more extreme conditions, the opening of the pyrimidine ring.[14] Therefore, pH control is a critical parameter during synthesis, formulation, and storage. The compound exhibits good thermal stability, as indicated by its high decomposition temperature.
Analytical Characterization
A comprehensive purity and identity assessment of 5,6-diaminouracil semisulfate requires a combination of chromatographic and spectroscopic techniques.
Table 3: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment, stability testing, quantification | A single major peak for the intact compound, well-resolved from any impurities or degradants. |
| ¹H-NMR | Structural confirmation, impurity identification | Characteristic signals for the amino (NH₂) and imide (NH) protons. |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation | A molecular ion peak corresponding to the free base (m/z ≈ 142.05).[8] |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H stretching (amine/amide) and C=O stretching (carbonyl).[15] |
Protocol: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from potential degradation products, making it suitable for stability studies and quality control.[14]
Rationale: A reversed-phase C18 column is the standard for polar analytes. A gradient elution starting with a high aqueous component and ramping up the organic modifier (acetonitrile) ensures that both polar and potential non-polar impurities are eluted and resolved. UV detection is highly effective due to the strong absorbance of the uracil chromophore.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, linearly increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Validation: The method's specificity should be confirmed by analyzing samples subjected to forced degradation (acid, base, oxidation, heat, light) to ensure all degradant peaks are resolved from the main analyte peak.[14]
Applications in Research and Drug Development
5,6-Diaminouracil semisulfate is not typically an active pharmaceutical ingredient itself but rather a versatile starting material for compounds with significant therapeutic potential.
Caption: Major application areas derived from the 5,6-diaminouracil scaffold.
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Adenosine Receptor Antagonists: This is the most prominent application. By serving as the precursor to 8-substituted xanthines, it enables the development of potent and selective antagonists for A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.[2][4] These antagonists are high-value targets for treating Parkinson's disease, Alzheimer's disease, and for enhancing immune responses in cancer therapy.[2]
-
DPP-4 Inhibitors: Xanthine-based structures derived from 5,6-diaminouracil have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[4]
-
Other Therapeutic and Industrial Uses: The compound is an intermediate in the synthesis of the diuretic amiloride.[5] Its derivatives have also been studied for their ability to inhibit lipid peroxidation, indicating potential as antioxidants for studying oxidative stress.[2] In a non-pharmaceutical context, 5,6-diaminouracil sulfate is also used as an algicide.[5]
Safety and Handling
5,6-Diaminouracil and its salts should be handled with appropriate caution in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[8][12] It is also reported to cause skin irritation and serious eye irritation or damage.[16][17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10][16] If handling the powder creates dust, a suitable respirator (e.g., N95) should be used.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[10]
References
-
PrepChem.com. (n.d.). Preparation of 5,6-diaminouracil. Retrieved from [Link]
- Google Patents. (1982). CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
-
Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 23. doi:10.15227/orgsyn.037.0023. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. Retrieved from [Link]
-
El-Sofany, R. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
-
Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 96. doi:10.3389/fchem.2019.00096. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5,6-DIAMINOURACIL. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). 5,6-diaminouracil (CHEBI:46252). Retrieved from [Link]
Sources
- 1. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]
- 2. 5,6-Diaminouracil|C4H6N4O2|Research Chemical [benchchem.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 5,6-ジアミノウラシルスルファート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3240-72-0 5,6-Diaminouracil AKSci W5383 [aksci.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
